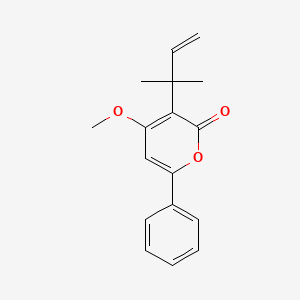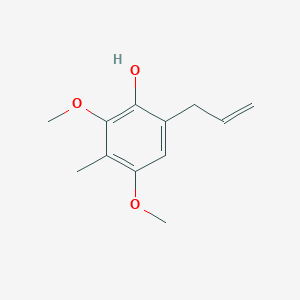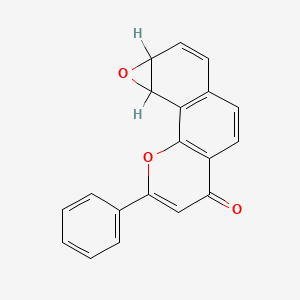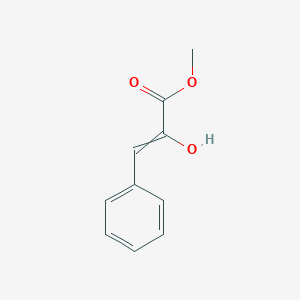
Methyl 2-hydroxy-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-phenylprop-2-enoate, also known as methyl 3-phenyl-2-propenoate, is an organic compound with the molecular formula C10H10O3. It is a derivative of cinnamic acid and is commonly referred to as methyl cinnamate. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into hydrocinnamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Hydrocinnamic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-hydroxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: A closely related compound with similar aromatic properties.
Ethyl cinnamate: Another ester derivative of cinnamic acid with slightly different physical properties.
Cinnamic acid: The parent compound from which methyl 2-hydroxy-3-phenylprop-2-enoate is derived.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in various industrial and research applications .
Properties
CAS No. |
80540-55-2 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
KIHSYCSFCHJUQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
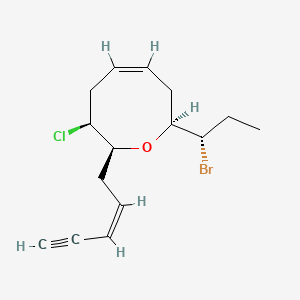

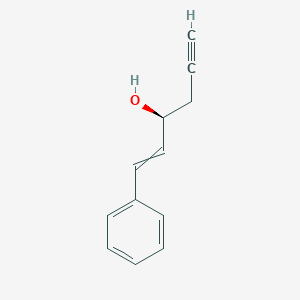
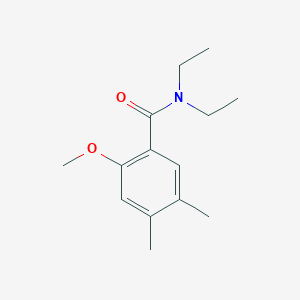
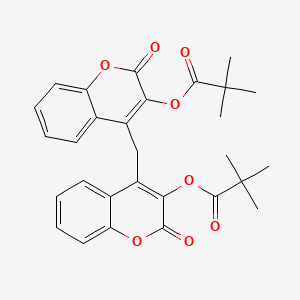
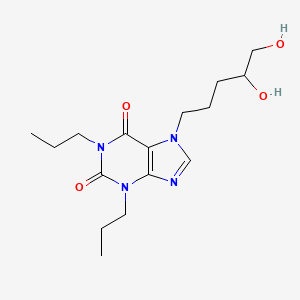
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
